Cas no 6141-02-2 (4-Methylquinazolin-2-amine)

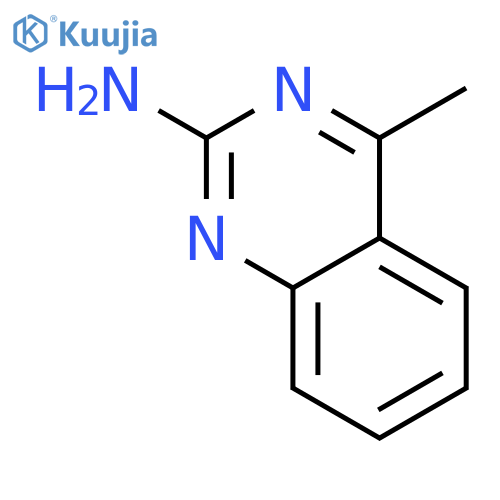

4-Methylquinazolin-2-amine structure

商品名:4-Methylquinazolin-2-amine

4-Methylquinazolin-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-Methylquinazolin-2-amine

- 2‐AMINO‐4‐METHYLQUINAZOLINE

- 2-Amino-4-methyl-chinazolin

- 2-amino-4-methylquinazoline

- 4-methyl-2-aminoquinazoline

- 4-methyl-2-quinazolinamine

- 4-Methyl-chinazolin-2-ylamin

- 4-methyl-quinazolin-2-ylamine

- DTXSID10296593

- RWDYNDCLJPWKJU-UHFFFAOYSA-N

- CHEMBL1441434

- NCGC00014114

- Z57166964

- 6141-02-2

- FT-0766157

- MFCD03164950

- NCIStruc1_000219

- NSC-110275

- methyl-[amino]quinazoline

- NCI110275

- NCGC00014114-02

- NSC110275

- NCGC00097223-01

- NCI60_000243

- SCHEMBL377227

- NCIStruc2_000138

- CCG-37993

- CHEBI:203670

- Oprea1_804244

- BDBM50241663

- AKOS005379039

- EN300-7816608

- DB-072951

- STK023736

-

- MDL: MFCD03164950

- インチ: InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12)

- InChIKey: RWDYNDCLJPWKJU-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=N)NC2=C1C=CC=C2

計算された属性

- せいみつぶんしりょう: 159.08000

- どういたいしつりょう: 159.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.238

- ゆうかいてん: 159-160 ºC

- PSA: 51.80000

- LogP: 2.10160

4-Methylquinazolin-2-amine セキュリティ情報

4-Methylquinazolin-2-amine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Methylquinazolin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM142679-1g |

4-METHYLQUINAZOLIN-2-AMINE |

6141-02-2 | 95% | 1g |

$*** | 2023-05-30 | |

| Enamine | EN300-7816608-0.25g |

4-methylquinazolin-2-amine |

6141-02-2 | 95% | 0.25g |

$430.0 | 2024-05-22 | |

| Enamine | EN300-7816608-0.5g |

4-methylquinazolin-2-amine |

6141-02-2 | 95% | 0.5g |

$678.0 | 2024-05-22 | |

| 1PlusChem | 1P00EH1I-250mg |

2-Amino-4-methylquinazoline |

6141-02-2 | 95% | 250mg |

$594.00 | 2024-04-22 | |

| 1PlusChem | 1P00EH1I-1g |

2-Amino-4-methylquinazoline |

6141-02-2 | 95% | 1g |

$1136.00 | 2024-04-22 | |

| Aaron | AR00EH9U-100mg |

2-Amino-4-methylquinazoline |

6141-02-2 | 95% | 100mg |

$439.00 | 2025-03-10 | |

| 1PlusChem | 1P00EH1I-2.5g |

2-Amino-4-methylquinazoline |

6141-02-2 | 95% | 2.5g |

$2168.00 | 2024-04-22 | |

| A2B Chem LLC | AG74470-100mg |

4-Methylquinazolin-2-amine |

6141-02-2 | 95% | 100mg |

$352.00 | 2024-04-19 | |

| Aaron | AR00EH9U-10g |

2-Amino-4-methylquinazoline |

6141-02-2 | 95% | 10g |

$5168.00 | 2023-12-15 | |

| A2B Chem LLC | AG74470-1g |

4-Methylquinazolin-2-amine |

6141-02-2 | 95% | 1g |

$950.00 | 2024-04-19 |

4-Methylquinazolin-2-amine 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

6141-02-2 (4-Methylquinazolin-2-amine) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量